molecular formula C18H21N3O4S B7686689 N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide

N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide

Cat. No. B7686689
M. Wt: 375.4 g/mol
InChI Key: FJDMTORQYAXFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide, also known as ABMS, is a chemical compound that has been used in scientific research for various purposes. ABMS is a sulfonamide derivative that has been synthesized through a multistep process. The compound has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which could potentially lead to a reduction in inflammation. N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide has also been shown to inhibit the growth of cancer cells, which could potentially lead to the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide has been shown to have potential applications in various fields, including medicine and pharmacology. However, one limitation of using N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide. One direction could be to investigate the compound's potential applications as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another direction could be to investigate the compound's potential applications as a treatment for cancer, particularly in combination with other cancer treatments. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying potential targets for drug development.

Synthesis Methods

The synthesis of N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide involves the reaction of N-benzylmethylsulfonamide with 3-acetamidophenylacetic acid. The reaction is carried out under acidic conditions, and the resulting product is purified through recrystallization. The final product is a white crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide has been used in various scientific studies to investigate its potential applications in medicine and pharmacology. One study found that N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide has potential anti-inflammatory properties and could be used as a treatment for inflammatory diseases. Another study found that N-(3-acetamidophenyl)-2-(N-benzylmethylsulfonamido)acetamide could be used as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14(22)19-16-9-6-10-17(11-16)20-18(23)13-21(26(2,24)25)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDMTORQYAXFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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